Ethyl 2-(3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinolin-1-yl)acetate is a complex organic compound with the chemical formula and a molecular weight of approximately 389.4 g/mol. The compound is classified as a pyrazoloquinoline derivative, which suggests potential pharmacological properties due to its heterocyclic structure. The compound's CAS number is 901265-06-3, which is essential for identifying and sourcing the material in chemical databases and literature .
The synthesis of ethyl 2-(3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinolin-1-yl)acetate typically involves multi-step organic reactions. While specific literature detailing the exact synthetic pathway for this compound is limited, related compounds often utilize methods such as:
The synthesis may also involve intermediate compounds that are further transformed to yield the final product. Detailed procedures would typically include purification steps such as recrystallization or chromatography to isolate the desired compound .
The molecular structure of ethyl 2-(3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinolin-1-yl)acetate can be described using its InChI and SMILES representations:
InChI=1S/C22H19N3O4/c1-2-27-20(26)13-25-22-15-10-18-19(29-9-8-28-18)11-17(15)23-12-16(22)21(24-25)14-6-4-3-5-7-14/h3-7,10-12H,2,8-9,13H2,1H3
This representation indicates the arrangement of atoms and connectivity within the molecule. The presence of multiple rings and functional groups suggests a complex three-dimensional structure that can influence its chemical behavior and interactions .
Property | Value |
---|---|
Molecular Formula | C22H19N3O4 |
Molecular Weight | 389.4 g/mol |
CAS Number | 901265-06-3 |
Ethyl 2-(3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinolin-1-yl)acetate can participate in various chemical reactions due to its functional groups:
These reactions are critical for modifying the compound for various applications or enhancing its biological activity .
Quantitative data on efficacy or potency would require specific pharmacological studies .
While comprehensive physical property data for ethyl 2-(3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinolin-1-yl)acetate is limited due to its complexity and potential novelty in research:
Property | Value |
---|---|
Density | Not Available |
Boiling Point | Not Available |
Melting Point | Not Available |
Flash Point | Not Available |
These properties are essential for understanding the handling and storage requirements of the compound in laboratory settings .
Ethyl 2-(3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinolin-1-y)acetate has potential applications in various scientific fields:
Further research would be required to establish specific applications and efficacy in these areas .
CAS No.: 1235406-19-5
CAS No.: 6709-57-5
CAS No.: 121353-47-7
CAS No.: 84813-73-0
CAS No.:
CAS No.: 31685-59-3